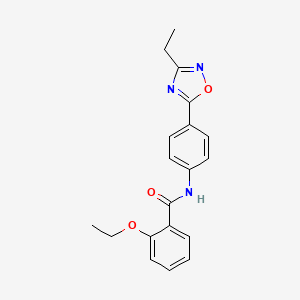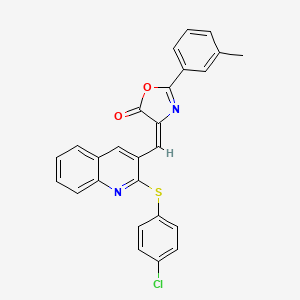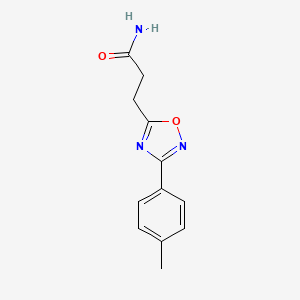![molecular formula C14H13ClN2O4S B7699186 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide CAS No. 915899-21-7](/img/structure/B7699186.png)
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide, also known as CP94, is a compound that belongs to the class of sulfonamide derivatives. It is widely used in scientific research due to its potential therapeutic applications.
作用機序
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide acts as a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and inhibits its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. This compound also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and colon cancer.
実験室実験の利点と制限
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide is a useful tool for studying the role of COX-2 in inflammation and cancer. It is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and does not affect the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, this compound has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which means that it is rapidly metabolized and excreted from the body.
将来の方向性
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide has potential therapeutic applications in the treatment of inflammation and cancer. Future research could focus on developing analogs of this compound that have improved solubility and longer half-lives. This compound could also be used in combination with other anti-inflammatory or anti-cancer drugs to enhance their therapeutic effects. Further studies could also investigate the potential use of this compound in other diseases, such as Alzheimer's disease, where inflammation is believed to play a role.
Conclusion
This compound, or this compound, is a compound that has potential therapeutic applications in the treatment of inflammation and cancer. It acts as a selective COX-2 inhibitor and induces apoptosis in cancer cells. This compound has advantages and limitations in lab experiments, and future research could focus on developing analogs with improved properties and investigating its potential use in other diseases.
合成法
The synthesis of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-3-11(4-2-10)17-22(19,20)13-7-5-12(6-8-13)21-9-14(16)18/h1-8,17H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMHBKUZMELQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

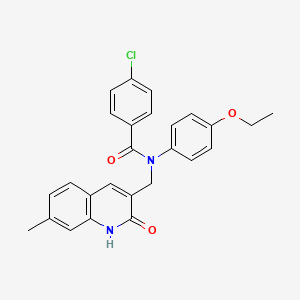
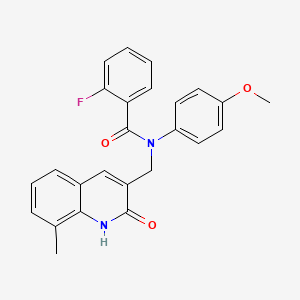
![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)

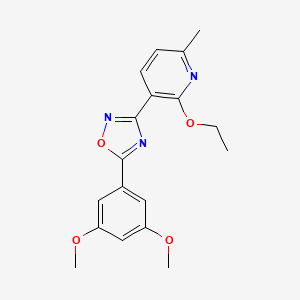
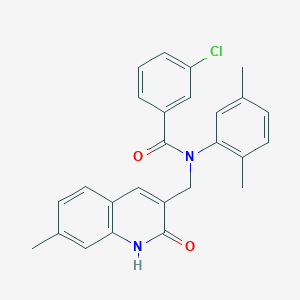


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
